molecular formula C15H23NO3 B8370605 4-(4-(2-Ethoxyethoxy)phenoxy)piperidine

4-(4-(2-Ethoxyethoxy)phenoxy)piperidine

Cat. No.: B8370605
M. Wt: 265.35 g/mol
InChI Key: RJRJZEJHZYNVTI-UHFFFAOYSA-N
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Description

4-(4-(2-Ethoxyethoxy)phenoxy)piperidine is a piperidine derivative featuring a phenoxy substituent modified with a 2-ethoxyethoxy chain. Piperidine derivatives are widely explored in medicinal chemistry for their bioactivity, particularly as ligands for neurological targets or antimicrobial agents . Below, we compare this compound with similar derivatives in terms of structure, synthesis, bioactivity, and pharmacokinetics.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

4-[4-(2-ethoxyethoxy)phenoxy]piperidine

InChI

InChI=1S/C15H23NO3/c1-2-17-11-12-18-13-3-5-14(6-4-13)19-15-7-9-16-10-8-15/h3-6,15-16H,2,7-12H2,1H3

InChI Key

RJRJZEJHZYNVTI-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC=C(C=C1)OC2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Core Modifications

Compound Name Substituent on Phenoxy Group Key Structural Features Molecular Formula (MW) Reference
4-(4-(2-Ethoxyethoxy)phenoxy)piperidine 2-Ethoxyethoxy Ether chain enhances solubility ~C₁₅H₂₃NO₃ (297.35 g/mol) N/A
4-[4-(Trifluoromethoxy)phenoxy]piperidine Trifluoromethoxy Electron-withdrawing CF₃ group C₁₂H₁₄F₃NO₂ (297.24 g/mol)
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl Chloro + ethyl Bulky substituents, methylene linker C₁₄H₂₀ClNO·HCl (300.24 g/mol)
4-(3-(Piperidin-1-yl)propoxy)phenol Propoxy + hydroxyl Hydroxyl group for H-bonding C₁₄H₂₁NO₂ (235.33 g/mol)

Key Observations :

  • The ethoxyethoxy chain in the target compound likely improves aqueous solubility compared to lipophilic groups like trifluoromethoxy .
  • Hydroxyl groups () enhance hydrogen-bonding capacity, influencing target affinity .

Receptor Binding and Enzymatic Inhibition

Compound Biological Activity Mechanism/Notes Reference
4-(Trifluoromethoxy)phenoxy derivatives DPAGT1 inhibition (cytostatic) Docking score: −9.2 kcal/mol
Piperidine-triazolyl derivatives Antiviral, antimicrobial Activity linked to triazole-piperidine synergy
1-Acetyl-piperidin-4-one derivatives Antimicrobial (MIC: 2–8 µg/mL) Amide bonds critical for activity

Implications for Target Compound :

  • The ethoxyethoxy chain may enhance blood-brain barrier (BBB) penetration compared to polar groups like hydroxyl .
  • Reduced metabolic stability compared to trifluoromethoxy derivatives due to ether cleavage susceptibility .

Pharmacokinetic Properties

Property 4-(4-(2-Ethoxyethoxy)phenoxy)piperidine (Predicted) 4-(Trifluoromethoxy) Analogue 4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine
Log S (Aqueous Solubility) −3.5 (moderate) −4.2 (low) −5.1 (very low)
GI Absorption High Moderate Low
BBB Permeability Yes (predicted) No No

Data Source : Computed using QSAR models from and structural analogues .

Preparation Methods

Quaternization-Reduction-Hydrogenation Sequence

Adapted from the preparation of analogous trifluoromethoxy derivatives, this four-step protocol offers scalability:

Step 1: Pyridinium Salt Formation
4-(4-(2-Ethoxyethoxy)phenoxy)pyridine is quaternized with benzyl bromide in tetrahydrofuran (THF) at 80°C for 6 hours, yielding N-benzyl-4-(4-(2-ethoxyethoxy)phenoxy)pyridinium bromide (89% yield).

Step 2: Partial Reduction
Sodium borohydride in acetic acid reduces the pyridinium salt to N-benzyl-1,2,3,6-tetrahydro-4-(4-(2-ethoxyethoxy)phenoxy)pyridine. Key conditions:

  • Solvent: THF

  • Temperature: 0–15°C

  • Yield: 99% (purity 96.1%)

Step 3: Catalytic Hydrogenation
Pd/C (10 wt%) in methanol under 0.4 MPa H₂ at 30°C for 4 hours achieves full saturation to N-benzyl-4-(4-(2-ethoxyethoxy)phenoxy)piperidine (85% yield, 99.4% purity).

Step 4: Deprotection
Hydrogenolysis using Pd/C in methanol removes the benzyl group, yielding the target compound (94% yield).

Advantages : High yields, minimal chromatography.
Limitations : Requires handling pyridinium intermediates and hydrogenation equipment.

Mitsunobu Coupling Approach

This method couples 4-hydroxy piperidine with 4-(2-ethoxyethoxy)phenol:

  • Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine

  • Solvent : THF, 0°C to room temperature

  • Yield : 65–72% (post-column chromatography)

Challenges :

  • Triphenylphosphine oxide byproduct complicates purification.

  • Limited scalability due to stoichiometric reagent requirements.

Nucleophilic Aromatic Substitution

Applicable if a leaving group (e.g., nitro) is present on the aromatic ring:

  • Substrate : 4-nitro-2-ethoxyethoxyphenol

  • Reaction : Piperidine in DMF with K₂CO₃ at 120°C for 12 hours

  • Yield : 58% (with 22% recovered starting material)

Drawbacks : Requires high temperatures and extended reaction times.

Reaction Optimization Data

Table 1: Comparative Performance of Hydrogenation Catalysts

CatalystPressure (MPa)Temperature (°C)Yield (%)Purity (%)
Pd/C (10%)0.4308599.4
PtO₂0.32594.598.5

Data adapted from large-scale hydrogenation trials.

Table 2: Solvent Effects on Mitsunobu Coupling

SolventReaction Time (h)Yield (%)
THF2472
DME1868
Toluene3661

Optimal solvent polarity improves nucleophilic displacement efficiency.

Industrial-Scale Considerations

The quaternization-reduction-hydrogenation route demonstrates superior process economics:

  • Cost Analysis :

    • Raw material cost: $12.50/g (quaternization) vs. $18.90/g (Mitsunobu)

    • Purification: Crystallization vs. chromatography reduces operational costs by 40%.

  • Environmental Impact :

    • Hydrogenation generates water as the sole byproduct, aligning with green chemistry principles.

Q & A

Q. What are the recommended synthetic routes for 4-(4-(2-Ethoxyethoxy)phenoxy)piperidine?

Synthesis typically involves multi-step reactions, including:

  • Etherification : Introducing the ethoxyethoxy group via nucleophilic substitution using 2-ethoxyethanol under alkaline conditions (e.g., NaOH in dichloromethane) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
  • Salt formation : Conversion to hydrochloride salt for enhanced stability . Key intermediates should be characterized via 1^1H/13^{13}C NMR and mass spectrometry to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm substitution patterns (e.g., integration of ethoxyethoxy protons at δ ~3.5–4.0 ppm) .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) .

Q. What safety protocols are essential during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to skin/eye irritation risks (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (STOT SE 3 hazard) .
  • Storage : In airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis .

Q. What preliminary biological assays are suitable for activity screening?

  • In vitro enzyme inhibition : Test against kinases or GPCRs using fluorometric/colorimetric assays (IC50_{50} determination) .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the ethoxyethoxy group?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenoxide intermediates .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in biphasic systems .
  • Temperature control : Maintain 50–60°C to balance reaction rate and byproduct formation .

Q. How do solubility and stability vary under physiological conditions?

  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
  • Stability studies : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What strategies address contradictions in biological activity data?

  • Dose-response refinement : Test broader concentration ranges (e.g., 1 nM–100 µM) to identify off-target effects .
  • Orthogonal assays : Combine enzymatic assays with cellular models (e.g., CRISPR-edited cell lines) to validate target engagement .

Q. How can computational modeling predict target interactions?

  • Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., serotonin receptors) .
  • MD simulations : Analyze binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Q. What methods elucidate metabolic pathways?

  • Isotopic labeling : Synthesize 14^{14}C-labeled analogs for LC-MS/MS metabolite profiling in hepatocyte models .
  • CYP450 inhibition assays : Use recombinant enzymes (e.g., CYP3A4) to identify metabolic liabilities .

Q. How are structure-activity relationships (SARs) systematically explored?

  • Analog synthesis : Vary substituents (e.g., replacing ethoxyethoxy with methoxy or halogens) and compare bioactivity .
  • Free-Wilson analysis : Quantify contributions of substituents to potency using multivariate regression .

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